Fluasterone

Cancer chemoprevention Metabolic enzyme inhibition Pentose phosphate pathway

Fluasterone (also known as HE2500 or DHEA analog is a synthetic fluorinated derivative of dehydroepiandrosterone (DHEA) characterized by the substitution of a hydrogen atom with a fluorine atom at the C16α position and the absence of the C3β hydroxyl group. It retains the anti-inflammatory, cancer preventive, antidiabetic, and immunomodulating activities of DHEA while exhibiting reduced androgenicity, estrogenicity, and peroxisome-proliferating effects.

Molecular Formula C19H27FO
Molecular Weight 290.4 g/mol
CAS No. 112859-71-9
Cat. No. B1672855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluasterone
CAS112859-71-9
Synonyms5-androstene-16-fluoro-17-one
5-androstene-16alpha-fluoro-17-one
DHEA analog 8354
fluasterone
HE2500
Molecular FormulaC19H27FO
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C
InChIInChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1
InChIKeyVHZXNQKVFDBFIK-NBBHSKLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluasterone (CAS 112859-71-9): 16α-Fluoro-DHEA Analog with Reduced Androgenicity for Cancer Chemoprevention Research


Fluasterone (also known as HE2500 or DHEA analog 8354) is a synthetic fluorinated derivative of dehydroepiandrosterone (DHEA) characterized by the substitution of a hydrogen atom with a fluorine atom at the C16α position and the absence of the C3β hydroxyl group [1]. It retains the anti-inflammatory, cancer preventive, antidiabetic, and immunomodulating activities of DHEA while exhibiting reduced androgenicity, estrogenicity, and peroxisome-proliferating effects [2][3]. Fluasterone functions as a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH) and has demonstrated chemopreventive efficacy in preclinical models [3][4].

Why Fluasterone Cannot Be Interchanged with DHEA or Other Androstene Analogs in Chemoprevention Research


Fluasterone was specifically engineered to overcome the clinical limitations of its parent compound DHEA—namely androgenicity, estrogenicity, and peroxisome proliferation—while preserving or enhancing therapeutic efficacy [1][2]. Direct substitution of fluasterone with DHEA, prasterone, or other DHEA analogs (e.g., 16α-fluoro-5α-androstan-17-one/8356, 5-androstenediol) in research protocols will yield confounding hormonal effects and divergent safety profiles that fundamentally alter experimental outcomes [2][3]. The fluorination at C16α confers enhanced metabolic stability and markedly increased G6PDH inhibitory potency compared to the native steroid backbone, while the absence of the C3β hydroxyl group eliminates precursor activity for sex steroid biosynthesis [1][4].

Quantitative Differentiation Evidence for Fluasterone vs. DHEA and Related Analogs


Fluasterone Exhibits 34-Fold Greater G6PDH Inhibitory Potency Than DHEA

Fluasterone is a significantly more potent inhibitor of glucose-6-phosphate dehydrogenase (G6PDH) than its parent compound DHEA. In trout liver in vitro assays, fluasterone (8354) demonstrated an IC50 of 0.5 μM, compared to an IC50 of 24 μM for DHEA, representing a 48-fold increase in inhibitory potency [1]. In mammalian enzyme systems, fluasterone exhibits a Ki of 0.51 μM versus DHEA's Ki of 17 μM, a 33-fold improvement [2]. This enhanced G6PDH inhibition is directly relevant to the compound's chemopreventive mechanism of action [1].

Cancer chemoprevention Metabolic enzyme inhibition Pentose phosphate pathway

Fluasterone Demonstrates Absence of Androgenic Activity vs. DHEA in Gonadectomized Rat Model

In direct comparative studies using gonadectomized male rats, fluasterone demonstrated significantly reduced androgenicity compared to DHEA as assessed by accessory sex gland weight and histology [1]. Fluasterone, lacking the C3β hydroxyl group and containing a C16α fluorine substitution, is not metabolized to testosterone or estrogen in humans, a finding confirmed in Phase I clinical trials where healthy volunteers receiving doses up to 1600 mg daily showed no conversion to testosterone or estrogen [2].

Prostate cancer chemoprevention Androgen receptor Hormonal safety

Fluasterone Reduces Prostate Adenocarcinoma Incidence by 52-56% in Rat Carcinogenesis Model

In a well-established rat prostate carcinogenesis model using Wistar-Unilever rats treated with N-methyl-N-nitrosourea plus testosterone, dietary fluasterone conferred significant protection against prostate carcinogenesis [1]. Chronic administration of fluasterone at 2000 mg/kg diet and 1000 mg/kg diet reduced the incidence of adenocarcinoma in the dorsolateral/anterior prostate from 64% in dietary controls to 28% and 31%, respectively [1]. This represents an absolute risk reduction of 33-36 percentage points and a relative risk reduction of approximately 52-56% [1].

Prostate cancer Chemoprevention In vivo efficacy

Fluasterone Avoids Tumor-Promoting Effects of DHEA in Rainbow Trout Hepatocarcinogenesis Model

In a direct comparative study assessing post-initiation tumor promotion in rainbow trout, DHEA significantly increased liver tumor incidence, multiplicity, and size compared to initiated controls, with 6% of non-initiated trout treated with DHEA alone developing tumors [1]. In contrast, fluasterone (8354) slightly increased tumor incidence (p = 0.06) but had no statistically significant effect on multiplicity or size, and no tumors occurred in non-initiated trout fed fluasterone-containing diets [1]. Additionally, DHEA elevated serum β-estradiol titers (not observed with fluasterone) and induced vitellogenin expression 434-fold compared to only 21-fold with fluasterone [1].

Hepatocarcinogenesis Tumor promotion Safety differentiation

Fluasterone Demonstrates Dose-Dependent CYP1A1 mRNA Suppression with Differential Selectivity Over CYP1B1

In MCF-7 breast cancer cells, fluasterone dose-dependently inhibited carcinogen-induced CYP1A1 and CYP1B1 mRNA expression [1]. Notably, fluasterone also inhibited the basal level of CYP1A1 mRNA but not CYP1B1 mRNA [1]. Actinomycin D chase experiments revealed that fluasterone increases CYP1A1 mRNA degradation while leaving CYP1B1 mRNA unaffected, demonstrating a dual transcriptional and post-transcriptional regulatory mechanism specific to CYP1A1 [1]. This selectivity profile differs from DHEA, which inhibits CYP1A1 expression solely through post-transcriptional mechanisms [2].

Carcinogen activation CYP450 inhibition Gene expression

Subcutaneous Administration Yields 1.8-Fold Higher Bioavailability and Prolonged Retention vs. Oral Route

A comparative pharmacokinetic study in male Beagle dogs evaluated three administration routes for fluasterone [1]. The subcutaneous (sc) route demonstrated 84% bioavailability compared to 47% for oral (po) administration—a 1.8-fold improvement [1]. Tissue distribution analysis at 2 hours post-intravenous dosing revealed highest accumulation in connective tissue (adipose and bone), liver, and skeletal muscle [1]. The sc route offered prolonged release and increased retention through 24 hours, with 4.6% of dose eliminated in urine and 7.8% in feces over 24h, compared to 3.8% (urine) and 36% (feces) for oral dosing [1].

Pharmacokinetics Drug delivery Bioavailability optimization

Validated Research Applications of Fluasterone Based on Quantitative Evidence


Prostate Cancer Chemoprevention Research in Rodent Models

Fluasterone is validated for prostate cancer chemoprevention studies in rodent models. At dietary concentrations of 1000-2000 mg/kg, it reduces prostate adenocarcinoma incidence by 52-56% relative to controls in the Wistar-Unilever rat model using N-methyl-N-nitrosourea plus testosterone induction [1]. The compound's minimally androgenic profile, confirmed by accessory sex gland weight comparisons in gonadectomized rats, allows researchers to isolate chemopreventive effects from confounding hormonal influences [1].

G6PDH Inhibition Studies Requiring High-Potency, Non-Hormonal Tool Compounds

Fluasterone serves as a high-potency G6PDH inhibitor tool compound with Ki = 0.51 μM, representing a 33-fold potency enhancement over DHEA (Ki = 17 μM) [2]. This potency differential enables lower working concentrations and reduced off-target effects in cell-based metabolic studies. The compound's lack of androgenicity, estrogenicity, and peroxisome-proliferating activity—side effects associated with DHEA—makes it suitable for experiments requiring selective G6PDH inhibition without confounding hormonal pathway activation [3].

Carcinogen-Activating Enzyme (CYP1A1) Gene Regulation Studies

Fluasterone is suitable for investigating transcriptional and post-transcriptional regulation of CYP1A1 expression in MCF-7 breast cancer cells [4]. The compound's unique dual mechanism—inhibiting CYP1A1 promoter-controlled transcription while also increasing CYP1A1 mRNA degradation—provides a tool for dissecting gene regulatory pathways that DHEA (which acts solely post-transcriptionally) cannot address [4][5]. Its differential selectivity for basal CYP1A1 (inhibited) versus CYP1B1 (unaffected) further enables isoform-specific studies [4].

Preclinical Pharmacokinetic Studies Requiring Optimized Parenteral Delivery

For in vivo efficacy studies where oral bioavailability limitations are a concern, subcutaneous administration of fluasterone provides 84% bioavailability—1.8-fold higher than the 47% achieved via oral dosing in the Beagle dog model [6]. The subcutaneous route also offers prolonged release and increased tissue retention through 24 hours, with predictable distribution to connective tissue, liver, and skeletal muscle [6]. This route optimization is particularly relevant given fluasterone's extensive first-pass metabolism by CYP2C8 and CYP3A4 enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluasterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.